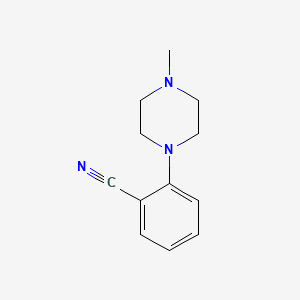

2-(4-Méthylpipérazin-1-YL)benzonitrile

Vue d'ensemble

Description

“2-(4-Methylpiperazin-1-YL)benzonitrile” is an organic compound that is useful in organic synthesis . It is a light yellow to brown liquid .

Synthesis Analysis

The synthesis of “2-(4-Methylpiperazin-1-YL)benzonitrile” involves a one-pot preparation process. The process includes the use of substituted aniline and potassium carbonate in DMSO. The reaction is stirred until it is completely converted into corresponding intermediates. Then, amine and additional potassium carbonate are added subsequently. The reaction is stirred at 120°C for 4-8 hours or with microwave irradiation at 140°C for 2 hours .Molecular Structure Analysis

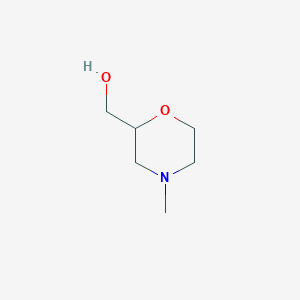

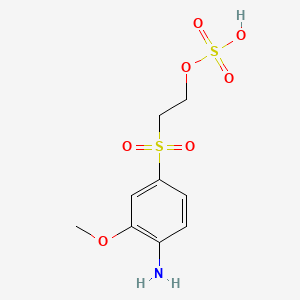

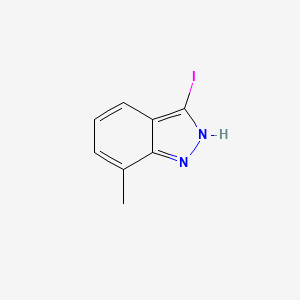

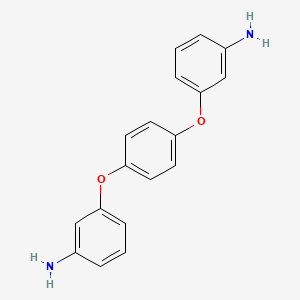

The molecular formula of “2-(4-Methylpiperazin-1-YL)benzonitrile” is C12H15N3. Its InChI code is 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .Physical and Chemical Properties Analysis

“2-(4-Methylpiperazin-1-YL)benzonitrile” is a light yellow to brown liquid . It has a molecular weight of 201.27 . The compound is stored at a temperature of +4°C .Applications De Recherche Scientifique

Neurosciences: Potentiel antidépresseur

2-(4-Méthylpipérazin-1-YL)benzonitrile: a été étudié pour ses effets antidépresseurs potentiels. Des recherches indiquent que des composés comme celui-ci peuvent agir comme des antagonistes des récepteurs de la sérotonine de type 3 (5-HT3), ce qui est prometteur dans la gestion des nausées et des vomissements associés à la chimiothérapie anticancéreuse . Ces récepteurs sont également impliqués dans les voies neurales de la dépression, ce qui en fait des cibles pour le développement de médicaments antidépresseurs .

Oncologie: Nausées et vomissements induits par la chimiothérapie (NVIC)

En oncologie, le rôle du composé en tant qu'antagoniste des récepteurs 5-HT3 est important pour contrôler les NVIC, un effet secondaire courant des traitements anticancéreux . La capacité à gérer ces symptômes peut améliorer considérablement la qualité de vie des patients en cours de chimiothérapie.

Pharmacologie: Développement de médicaments

Le profil pharmacologique du This compound suggère son utilité dans le développement de médicaments, en particulier comme échafaudage pour créer de nouveaux agents thérapeutiques. Ses propriétés structurales permettent la synthèse de dérivés avec des activités biologiques potentielles, notamment des médicaments antipsychotiques comme l'olanzapine .

Biochimie: Synthèse moléculaire

En biochimie, ce composé sert de brique élémentaire pour la synthèse de divers composés organiques hétérocycliques. Sa structure moléculaire est propice à la création d'une gamme de dérivés avec des activités biologiques diverses, ce qui peut être essentiel pour développer de nouveaux tests biochimiques et des outils de recherche .

Science des matériaux: Applications électro-optiques

Les dérivés du composé ont été explorés pour leurs propriétés optiques non linéaires, qui sont essentielles pour les applications de dispositifs électro-optiques. Ces matériaux sont essentiels pour faire progresser les technologies dans les télécommunications et le traitement de l'information .

Science environnementale: Chimie analytique

En science environnementale, le This compound et ses dérivés peuvent être utilisés en chimie analytique pour développer de nouvelles méthodes de détection et de quantification des polluants environnementaux. Ses propriétés chimiques peuvent aider à la synthèse de capteurs et d'indicateurs pour la surveillance environnementale .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(4-Methylpiperazin-1-YL)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of 2-(4-Methylpiperazin-1-YL)benzonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-(4-Methylpiperazin-1-YL)benzonitrile can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, 2-(4-Methylpiperazin-1-YL)benzonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways they are involved in. Additionally, 2-(4-Methylpiperazin-1-YL)benzonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylpiperazin-1-YL)benzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methylpiperazin-1-YL)benzonitrile remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-(4-Methylpiperazin-1-YL)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on cellular function. Toxicity studies have indicated that high doses of 2-(4-Methylpiperazin-1-YL)benzonitrile can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

2-(4-Methylpiperazin-1-YL)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous substances. These interactions can lead to changes in the metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of 2-(4-Methylpiperazin-1-YL)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

2-(4-Methylpiperazin-1-YL)benzonitrile exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within defined cellular regions.

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVRHYSRKFDTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516386 | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-63-0 | |

| Record name | 2-(4-Methyl-1-piperazinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)